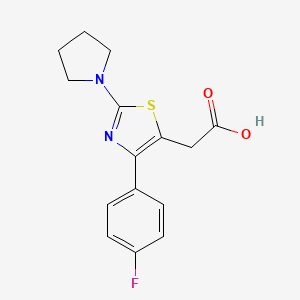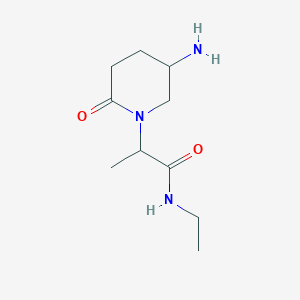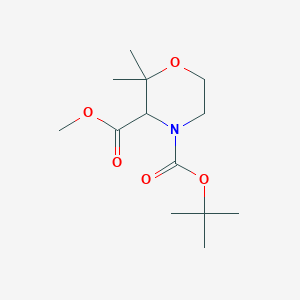
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate typically involves the reaction of tert-butylamine with dimethyl carbonate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sodium methoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]
Uniqueness
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is unique due to its specific structural features, such as the presence of tert-butyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3 |
InChI Key |
KPIHQUOWUIQYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


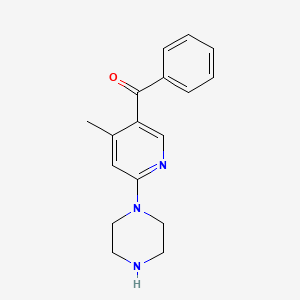
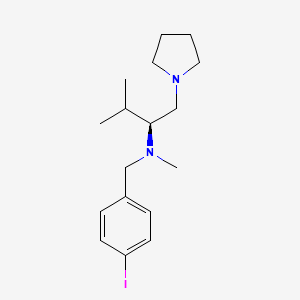
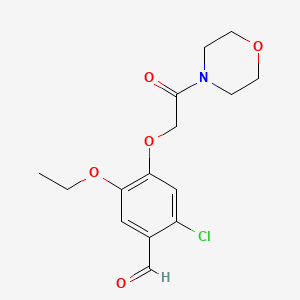
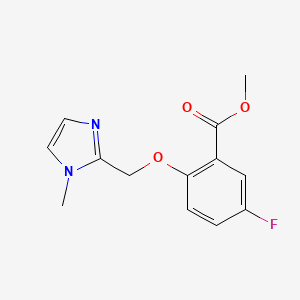
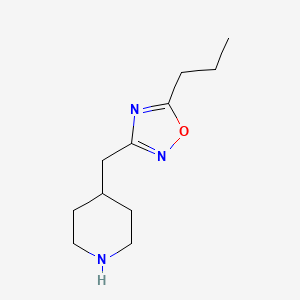

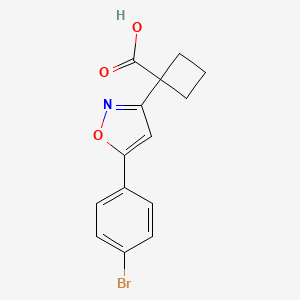
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)

